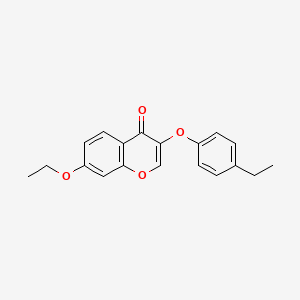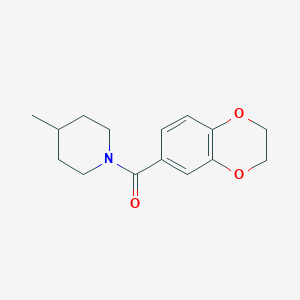![molecular formula C14H8N4O4S B5805407 3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B5805407.png)
3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde is a complex organic compound that features a nitro group, a pyridine ring, and an oxadiazole ring
Preparation Methods
The synthesis of 3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde typically involves multiple steps. One common method involves the reaction of 3-nitrobenzaldehyde with 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require the presence of a base like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds include other nitrobenzaldehyde derivatives and oxadiazole-containing molecules. Compared to these, 3-Nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
- 3-Nitrobenzaldehyde
- 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol
- 4-Nitro-1,2,5-oxadiazole derivatives
Properties
IUPAC Name |
3-nitro-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O4S/c19-8-9-1-2-12(11(7-9)18(20)21)23-14-17-16-13(22-14)10-3-5-15-6-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRMOLXRUPFCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol](/img/structure/B5805331.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)


![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)
![2-(4-Fluorophenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5805373.png)

![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B5805420.png)
![N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
